molecular formula C6H4BrCl2NO2S B2363812 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride CAS No. 2169135-47-9

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B2363812
CAS No.: 2169135-47-9
M. Wt: 304.97
InChI Key: GPJANTVJHIOAKS-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4BrCl2NO2S and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination and bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating and brominating agents such as thionyl chloride and bromine, respectively. The sulfonylation step is usually carried out using chlorosulfonic acid or sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide
  • 5-Bromo-6-chloro-4-methylpyridine-3-sulfonate
  • 5-Bromo-6-chloro-4-methylpyridine-3-sulfonothioate

Uniqueness

5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is unique due to its combination of bromine, chlorine, and sulfonyl chloride functional groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJANTVJHIOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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